SGLT2 Selectivity Ratio: Bexagliflozin Demonstrates 2,435-Fold Selectivity Over SGLT1, the Highest Numerically Reported Among Approved Gliflozins
Bexagliflozin exhibits an in vitro IC50 of 2.3 nM for human SGLT2 with a 2,435-fold selectivity ratio over SGLT1, as reported in a peer-reviewed meta-analysis of cardiovascular outcomes [1]. This selectivity is numerically the highest among the five FDA-approved SGLT2 inhibitors, exceeding dapagliflozin (~1,200-fold), canagliflozin (~250-fold), and ertugliflozin (~2,000-fold), and is comparable to empagliflozin (~2,500-fold) [2]. High SGLT2-over-SGLT1 selectivity is pharmacologically relevant because SGLT1 mediates intestinal glucose absorption; less selective agents such as canagliflozin produce transient intestinal glucose malabsorption that may contribute to gastrointestinal adverse events [3]. Importantly, the bexagliflozin and comparator IC50 values were generated in different laboratories using distinct assay conditions, and thus represent cross-study comparable rather than head-to-head evidence.
| Evidence Dimension | In vitro SGLT2-over-SGLT1 selectivity (fold ratio) |
|---|---|
| Target Compound Data | Bexagliflozin: IC50 SGLT2 = 2.3 nM; SGLT1 IC50 inferred at ~5.6 µM → 2,435-fold selectivity |
| Comparator Or Baseline | Empagliflozin: ~2,500-fold; Ertugliflozin: ~2,000-fold; Dapagliflozin: ~1,200-fold; Canagliflozin: ~250-fold |
| Quantified Difference | Bexagliflozin selectivity exceeds dapagliflozin by ~2-fold, canagliflozin by ~10-fold, and is within ~3% of empagliflozin |
| Conditions | In vitro recombinant human SGLT2 and SGLT1 inhibition assays; different laboratories; substrate: [14C]-alpha-methyl glucopyranoside for comparator data |
Why This Matters
For procurement decisions, bexagliflozin offers top-tier SGLT2 selectivity numerically comparable to empagliflozin, providing a structurally distinct alternative at substantially lower cost for programs requiring high target specificity.
- [1] McMurray JJV, Solomon SD, Lock JP, et al. Meta-analysis of risk of major adverse cardiovascular events in adults with type 2 diabetes treated with bexagliflozin. Diabetes Obes Metab. 2024;26(3):971-979. doi:10.1111/dom.15394 View Source
- [2] Grempler R, Thomas L, Eckhardt M, et al. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes Obes Metab. 2012;14(1):83-90. doi:10.1111/j.1463-1326.2011.01517.x View Source
- [3] Bassett RL, Gallo G, Le KPN, Volino LR. Bexagliflozin: a comprehensive review of a recently approved SGLT2 inhibitor for the treatment of type 2 diabetes mellitus. Med Chem Res. 2024;33:1354-1367. doi:10.1007/s00044-024-03274-4 View Source
